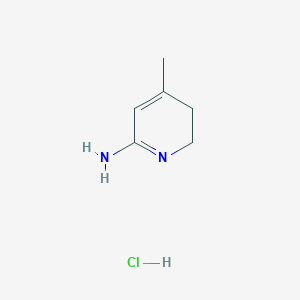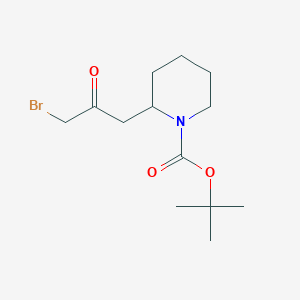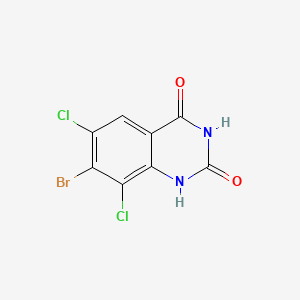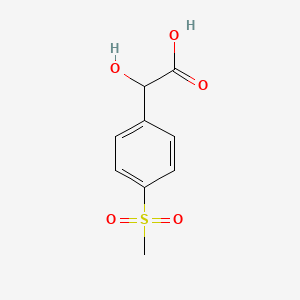
4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride is a chemical compound with the molecular formula C6H12ClN2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride typically involves the reaction of 4-methyl-1,2,5,6-tetrahydropyridine with hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride include:
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and relevance in Parkinson’s disease research.
1,2,3,4-tetrahydropyridine: Another derivative of tetrahydropyridine with distinct chemical properties and applications.
Uniqueness
What sets 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride apart is its specific structure and the presence of the imine group, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H11ClN2 |
|---|---|
Peso molecular |
146.62 g/mol |
Nombre IUPAC |
4-methyl-2,3-dihydropyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-5-2-3-8-6(7)4-5;/h4H,2-3H2,1H3,(H2,7,8);1H |
Clave InChI |
HQQJNXWQVOPIIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)

![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)


![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)




